(3S)-5-methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Mechanism of Action
While the specific mechanism of action for “(3S)-5-methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride” is not available, piperidine derivatives have been extensively studied as analgesics , and recent research has demonstrated their potential as anticancer drugs acting on various important receptors .
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-5-methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride involves the reaction of 5-methyl-3-hexenoic acid with piperidine and formic acid to form the intermediate (3S)-5-methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid. This intermediate is then reacted with hydrochloric acid to form the final product, (3S)-5-methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride.", "Starting Materials": [ "5-methyl-3-hexenoic acid", "piperidine", "formic acid", "hydrochloric acid" ], "Reaction": [ "Step 1: 5-methyl-3-hexenoic acid is reacted with piperidine and formic acid to form the intermediate (3S)-5-methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid.", "Step 2: The intermediate is then reacted with hydrochloric acid to form the final product, (3S)-5-methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride." ] } | |
1955485-31-0 | |
Molecular Formula |
C14H27ClN2O3 |
Molecular Weight |
306.8 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.